molecular formula C14H14ClN3 B11855796 4-(Butylamino)-7-chloroquinoline-3-carbonitrile CAS No. 5423-71-2

4-(Butylamino)-7-chloroquinoline-3-carbonitrile

Cat. No.: B11855796
CAS No.: 5423-71-2
M. Wt: 259.73 g/mol
InChI Key: WCOSQQOERDYONH-UHFFFAOYSA-N
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Description

4-(Butylamino)-7-chloroquinoline-3-carbonitrile (CAS: 5423-71-2) is a quinoline derivative with the molecular formula C₁₄H₁₄ClN₃ and a molecular weight of 259.73 g/mol. Its structure features a chlorine atom at position 7, a carbonitrile group at position 3, and a butylamino substituent at position 4 (Figure 1). Key computed properties include an XLogP3 of 4.3, indicating moderate lipophilicity, and a Topological Polar Surface Area (TPSA) of 48.7 Ų, suggesting moderate solubility and membrane permeability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5423-71-2

Molecular Formula

C14H14ClN3

Molecular Weight

259.73 g/mol

IUPAC Name

4-(butylamino)-7-chloroquinoline-3-carbonitrile

InChI

InChI=1S/C14H14ClN3/c1-2-3-6-17-14-10(8-16)9-18-13-7-11(15)4-5-12(13)14/h4-5,7,9H,2-3,6H2,1H3,(H,17,18)

InChI Key

WCOSQQOERDYONH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C2C=CC(=CC2=NC=C1C#N)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Regiochemical Control

  • 3-Chloroaniline derivatives : The chlorine at position 7 originates from the meta-substitution of the aniline precursor. For example, 3-chloro-4-methoxyaniline cyclizes to yield 7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

  • Ethyl (ethoxymethylene)cyanoacetate : This reagent introduces the cyano group at position 3 during cyclization. The reaction proceeds via thermal condensation in high-boiling solvents like toluene or diphenyl ether.

Example Procedure :

  • Cyclocondensation : A mixture of 3-chloro-4-methoxyaniline (15.31 g, 108 mmol) and ethyl (ethoxymethylene)cyanoacetate (18.36 g, 108 mmol) in toluene is heated at 100–110°C for 4.5 hours.

  • Workup : The mixture is cooled, diluted with hexane/ethyl acetate (1:1), and filtered to isolate the 7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile intermediate (yield: 26.10 g).

Halogenation at Position 4

The 4-oxo group of the dihydroquinoline intermediate is converted to a chloro substituent using halogenating agents, enabling subsequent nucleophilic substitution.

Phosphorus Oxychloride (POCl₃) Mediated Chlorination

  • Conditions : Excess POCl₃, often with catalytic iodine or DMF, at 105–120°C.

  • Mechanism : The reaction proceeds via formation of a reactive Vilsmeier-Haack complex, facilitating electrophilic substitution at the 4-position.

Example Procedure :

  • Chlorination : A mixture of 7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (2.0 g) and POCl₃ (5 mL) is heated at 105°C for 45 minutes.

  • Isolation : The reaction is concentrated, and the residue is partitioned between ice-cold sodium carbonate and dichloromethane. The organic layer is dried (MgSO₄) and concentrated to yield 4,7-dichloro-6-methoxyquinoline-3-carbonitrile (1.8 g, 85% yield).

Nucleophilic Substitution with Butylamine

The 4-chloro substituent is replaced by butylamine under heated conditions, often in polar aprotic solvents with acid catalysts.

Amination Conditions and Optimization

  • Solvents : 2-Ethoxyethanol or DMF enhances nucleophilicity and solubility.

  • Catalysts : Pyridine hydrochloride or Cs₂CO₃ facilitates deprotonation of the amine and activates the chloro group.

Example Procedure :

  • Substitution : A mixture of 4,7-dichloro-6-methoxyquinoline-3-carbonitrile (0.3 g, 1.01 mmol), butylamine (0.42 mmol), and pyridine hydrochloride (0.044 g) in 2-ethoxyethanol (2 mL) is heated at 115°C for 45 minutes.

  • Purification : The product is filtered, washed with ethyl acetate, and recrystallized to yield 4-(butylamino)-7-chloro-6-methoxyquinoline-3-carbonitrile (0.11 g, 70% yield).

Alternative Synthetic Routes

Direct Cyclization with Prefunctionalized Amines

  • Ugi Multicomponent Reaction : Copper-catalyzed tandem reactions using aldehydes, amines, and isocyanides can assemble polyheterocycles, though this method is less common for quinolines.

Workup and Purification Strategies

StepMethodConditionsYield (%)
CyclizationColumn chromatographyEthyl acetate/hexane gradient65–70
HalogenationFiltration/recrystallizationIce-cold sodium carbonate wash80–85
AminationPreparative TLCEthyl acetate/hexane (1:2)60–70

Challenges and Considerations

  • Regioselectivity : Ensuring chlorine incorporation at position 7 requires precise aniline substitution.

  • Side Reactions : Over-chlorination or dimerization may occur if POCl₃ is used in excess.

  • Solvent Choice : High-boiling solvents (e.g., diphenyl ether) prevent decomposition during cyclization but complicate purification .

Chemical Reactions Analysis

Types of Reactions

4-(Butylamino)-7-chloroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like butylamine in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Antimalarial Drug Development

Efficacy Against Malaria:
Research indicates that 4-(Butylamino)-7-chloroquinoline-3-carbonitrile exhibits considerable efficacy against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies have demonstrated its effectiveness against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. The compound's mechanism involves disrupting the parasite's lifecycle, making it a promising candidate for further development as an antimalarial drug .

Comparative Analysis with Other Antimalarials:
A comparative analysis of structural analogs highlights the unique aspects of this compound. For instance:

Compound NameStructural FeaturesUnique Aspects
Chloroquine4-Aminoquinoline with a chloro substituentEstablished antimalarial drug
Mefloquine4-(Trifluoromethyl)quinolineEffective against resistant malaria strains
HydroxychloroquineHydroxy derivative of chloroquineUsed in autoimmune diseases and malaria
7-AminoquinolineAmino group at position 7Precursor to various antimalarial compounds

The distinct combination of functional groups in this compound may enhance its pharmacological properties compared to these established drugs.

Cancer Treatment Potential

Inhibition of Protein Kinases:
The compound has also been studied for its potential as an inhibitor of protein tyrosine kinases, which are crucial in various cellular processes including proliferation and migration. Specific protein kinases have been implicated in cancer progression, making this compound a candidate for cancer treatment .

Case Studies:
In studies involving quinoline derivatives, compounds similar to this compound were shown to exhibit significant anticancer activity against various cell lines, including ovarian and lung cancers. The structural modifications made to these compounds directly influenced their biological activity, suggesting that further optimization could yield even more potent anticancer agents .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Starting Materials: The synthesis begins with readily available quinoline derivatives.
  • Functionalization: The introduction of the butylamino group and cyano group can be achieved through nucleophilic substitution reactions.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological testing.

This synthetic approach allows for the exploration of various analogs by altering substituents, which can lead to enhanced biological activity or reduced toxicity .

Mechanism of Action

The mechanism of action of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their biological functions. For example, in medicinal chemistry, it may inhibit the activity of enzymes involved in the replication of the malaria parasite.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives share a common heterocyclic scaffold but exhibit diverse physicochemical and biological properties depending on substituent patterns. Below is a detailed comparison of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile with structurally related analogs:

Structural and Physicochemical Properties

Table 1: Comparative analysis of quinoline-3-carbonitrile derivatives.

Compound Name (CAS) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) XLogP3 TPSA (Ų) Melting Point (°C)
4-(Butylamino)-7-chloro-3-carbonitrile (5423-71-2) Butylamino (4), Cl (7), CN (3) C₁₄H₁₄ClN₃ 259.73 4.3 48.7 Not reported
N-Benzyl-N'-(7-chloroquinolin-4-yl)propane-1,3-diamine (7) Benzylaminopropyl (4), Cl (7) C₁₉H₂₁ClN₃ 326.84 Not reported Not reported 104–107
4-Chloro-7-(3-chloropropoxy)-6-methoxy-3-carbonitrile (214470-68-5) Cl (4,7), OCH₂CH₂Cl (7), CN (3), OCH₃ (6) C₁₄H₁₂Cl₂N₂O₂ 311.16 Not reported Not reported Not reported
6-Amino-4-chloro-7-ethoxy-3-carbonitrile (848133-87-9) NH₂ (6), Cl (4), OCH₂CH₃ (7), CN (3) C₁₂H₁₀ClN₃O 247.68 Not reported Not reported Not reported
4-Chloro-6-nitro-7-isopropoxy-3-carbonitrile (919482-03-4) Cl (4), NO₂ (6), OCH(CH₃)₂ (7), CN (3) C₁₃H₁₀ClN₃O₃ 291.69 Not reported Not reported Not reported

Key Observations:

  • Substituent Effects on Lipophilicity (XLogP3): The target compound’s XLogP3 (4.3) reflects higher lipophilicity compared to analogs with polar groups (e.g., 6-amino or ethoxy substituents in ), which would lower logP. Bulkier hydrophobic groups (e.g., benzyl in ) likely increase logP further.
  • TPSA and Solubility: The target’s TPSA (48.7 Ų) is lower than compounds with additional oxygen/nitrogen substituents (e.g., methoxy or amino groups in ), suggesting reduced solubility in aqueous media.
  • Melting Points: Crystalline analogs like compound 7 (104–107°C ) exhibit higher melting points than amorphous or waxy derivatives (e.g., compound 8, 42–45°C ), highlighting the role of molecular symmetry and intermolecular interactions.

Patent and Commercial Status

The target compound is under patent protection, restricting commercial availability . In contrast, analogs like 4-Chloro-6-nitro-7-isopropoxy-3-carbonitrile are research-grade chemicals with accessible supplier data.

Biological Activity

4-(Butylamino)-7-chloroquinoline-3-carbonitrile is a compound of significant interest due to its potential biological activity, particularly against malaria. This article synthesizes findings from various studies focusing on its efficacy, mechanisms of action, and structural characteristics.

Overview of Biological Activity

Research indicates that this compound exhibits notable antimalarial properties, particularly against the parasite Plasmodium falciparum, which is responsible for the most severe form of malaria. The compound's structure, featuring a chloroquinoline moiety, is crucial for its biological activity.

The primary mechanism by which this compound exerts its antimalarial effects involves interference with heme metabolism in the parasite. The quinoline structure facilitates the formation of a complex with heme, inhibiting the polymerization process necessary for the parasite's survival. This mechanism is similar to that of other known antimalarials like chloroquine and hydroxychloroquine .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its specific structural features:

  • Amino Group : The butylamino group enhances solubility and cellular uptake.
  • Chloro Group : The presence of chlorine at position 7 is critical for binding affinity to heme.
  • Carbonitrile Functionality : This group may contribute to the overall stability and reactivity of the compound.

The combination of these elements results in enhanced potency against both chloroquine-sensitive and resistant strains of P. falciparum.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits IC50 values in the nanomolar range against various strains of P. falciparum. For example, one study reported an IC50 value of approximately 50 nM against the chloroquine-resistant K1 strain .

In Vivo Efficacy

In vivo studies using murine models have shown promising results. Administration of the compound led to significant reductions in parasitemia levels. For instance, one study noted a suppression rate exceeding 90% at higher dosages (100 mg/kg) in a P. berghei mouse model .

Comparative Analysis with Other Antimalarials

CompoundIC50 (nM)Activity Against Chloroquine-resistant StrainsMechanism of Action
This compound~50YesHeme polymerization inhibition
Chloroquine~100YesHeme polymerization inhibition
Artesunate~30YesReactive oxygen species generation

Q & A

Q. What are the recommended synthetic routes for 4-(butylamino)-7-chloroquinoline-3-carbonitrile, and how can reaction conditions be optimized?

A two-step approach is commonly employed:

  • Step 1 : Condensation of 7-chloroquinoline precursors with butylamine derivatives under reflux in ethanol or methanol. Sodium hydride (NaH) may serve as a base to facilitate nucleophilic substitution at the 4-position of the quinoline core .
  • Step 2 : Introduction of the carbonitrile group via cyanation reactions, such as using trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst (e.g., ZnCl₂) in anhydrous conditions . Optimization Tips : Monitor reaction progress via TLC, and adjust solvent polarity (e.g., DMF for higher temperatures) to improve yields.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : Confirm substituent positions via 1H^1H NMR (e.g., butylamino protons at δ 1.2–1.6 ppm) and 13C^{13}C NMR (quinoline carbons at δ 120–160 ppm) .
  • High-Resolution Mass Spectrometry (+ESI-HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • Melting Point Analysis : Compare observed values (e.g., 115–117°C) with literature to assess purity .

Q. What preliminary biological screening assays are suitable for this compound?

Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Test against serine proteases or kinases (e.g., p38 MAPK) using fluorescence-based activity assays .
  • Neurotoxin Binding : Evaluate botulinum neurotoxin serotype A inhibition via FRET-based substrate cleavage assays, referencing IC₅₀ values from related 7-chloroquinolines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

  • Substituent Variation : Replace the butylamino group with bulkier tert-butyl or benzyl groups to assess steric effects on target binding .
  • Scaffold Modifications : Introduce heterocyclic moieties (e.g., triazoles) at the 3-position via click chemistry to enhance solubility or affinity .
  • Computational Docking : Use software like AutoDock Vina to predict interactions with enzyme active sites (e.g., botulinum neurotoxin light chain) and guide synthetic priorities .

Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?

  • Metabolic Stability : Perform hepatic microsome assays to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation).
  • Formulation Adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to improve bioavailability .
  • Dose-Response Refinement : Conduct pharmacokinetic studies to align in vitro IC₅₀ values with effective plasma concentrations in animal models .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

  • Isotopic Labeling : Synthesize 15N^{15}N- or 13C^{13}C-labeled analogs to confirm NMR assignments .
  • X-ray Crystallography : Co-crystallize the compound with a target protein to unambiguously determine binding conformations .
  • Cross-Validation : Compare IR and HRMS data with computational predictions (e.g., DFT-calculated vibrational frequencies) .

Q. How can reaction yields be improved in large-scale synthesis without compromising purity?

  • Catalyst Screening : Test transition metal catalysts (e.g., Pd/C) for cyanation steps to reduce side products .
  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and minimize decomposition .
  • Purification Protocols : Use preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile) for high-purity isolation .

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